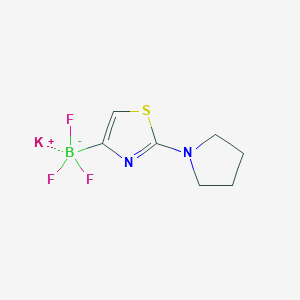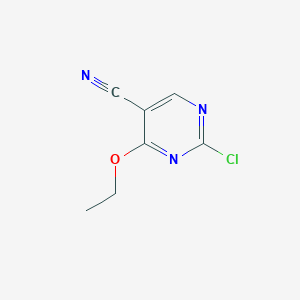
2-Chloro-4-ethoxypyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and a cyano group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group at the fifth position, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed for hydrolysis reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Hydrolysis: Carboxamide or carboxylic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-4-ethoxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer properties, the compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the suppression of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
2-Chloro-4-ethoxypyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-methoxypyrimidine-5-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-ethoxypyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
2-Chloro-4-ethoxypyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-4-ethoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-2-12-6-5(3-9)4-10-7(8)11-6/h4H,2H2,1H3 |
InChI Key |
MOCXNGOBFQYZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)


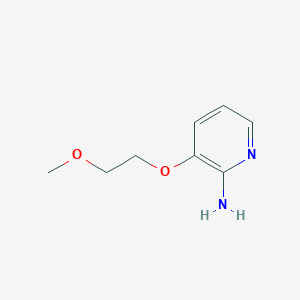

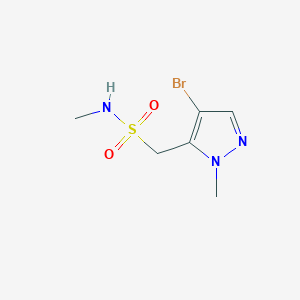
![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
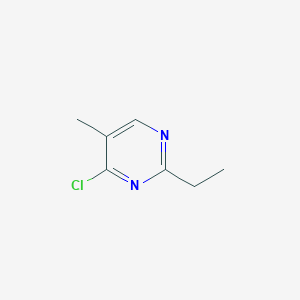
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)

